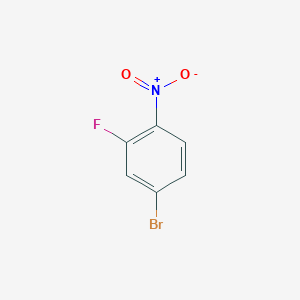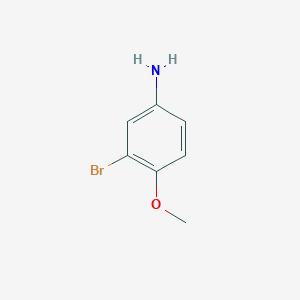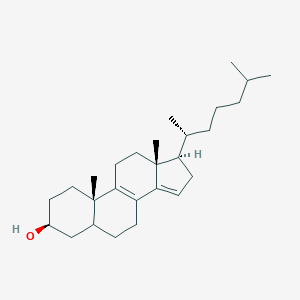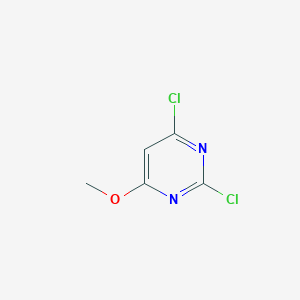
4-Bromo-2-fluoro-1-nitrobenzene
Vue d'ensemble
Description
4-Bromo-2-fluoro-1-nitrobenzene: is an aromatic compound with the molecular formula C6H3BrFNO2 . It is a derivative of benzene, where the hydrogen atoms at positions 4, 2, and 1 are substituted by bromine, fluorine, and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
It’s known to be used as a building block for the synthesis of various aromatic and heteroaromatic compounds .
Mode of Action
4-Bromo-2-fluoro-1-nitrobenzene undergoes a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . This suggests that the compound can participate in carbon-carbon bond formation, which is a crucial step in many organic synthesis reactions.
Pharmacokinetics
Safety data sheets suggest that it should be avoided from contact with skin and eyes, and inhalation or ingestion should be prevented . This implies that the compound may have low bioavailability and could be harmful if absorbed by the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the final compounds it helps synthesize. For instance, it has been used in the synthesis of a dibenzoxazepine analog, a potent sodium channel blocker . Sodium channel blockers are often used as local anesthetics and antiarrhythmic agents.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It should be kept in a dry, cool, and well-ventilated place . It’s also incompatible with strong oxidizing agents , suggesting that it should be stored away from such substances to maintain its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-1-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 4-bromo-2-fluorotoluene, followed by oxidation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then oxidized to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes include bromination, fluorination, and nitration reactions, followed by purification steps to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Coupled Products: Coupling reactions produce various substituted aromatic compounds.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-1-nitrobenzene is used in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of anti-inflammatory agents and other pharmaceuticals.
Agrochemicals: It is an intermediate in the production of agrochemicals.
Material Science: It is used in the development of novel materials with specific properties.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2,5-Difluoronitrobenzene
- 4-Bromo-2-nitrophenol
- 4-Bromo-2-fluoroaniline
Uniqueness: 4-Bromo-2-fluoro-1-nitrobenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity patterns compared to other similar compounds. The combination of these substituents allows for selective reactions and the formation of specific products that are valuable in various applications .
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWSOYHHXXWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382608 | |
| Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-23-3 | |
| Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 4-bromo-2-fluoronitrobenzene play in the synthesis of the aromatic fragment of sespendole?
A: 4-Bromo-2-fluoronitrobenzene serves as the starting material in the eight-step synthesis of sespendole's aromatic fragment. [] This implies that the molecule undergoes a series of chemical transformations, ultimately contributing key structural elements to the final target.
Q2: The research mentions a Claisen rearrangement. How is 4-bromo-2-fluoronitrobenzene involved in this step?
A: While 4-bromo-2-fluoronitrobenzene itself doesn't directly participate in the Claisen rearrangement, it is modified in preceding steps to incorporate the prenyl group necessary for this reaction. [] The bromine and fluorine substituents on the benzene ring likely influence the reactivity and regioselectivity of these earlier transformations, ultimately impacting the success of the Claisen rearrangement.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)


![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)

